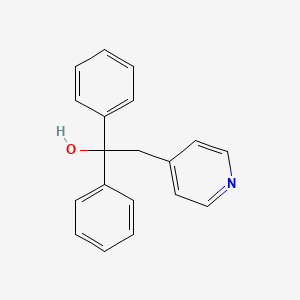

1,1-Diphenyl-2-pyridin-4-ylethanol

Description

Overview of Pyridine-Containing Organic Compounds as Fundamental Building Blocks in Synthetic Chemistry

Pyridine (B92270), a heterocyclic aromatic compound with the formula C₅H₅N, is structurally analogous to benzene (B151609) with one methine group replaced by a nitrogen atom. wikipedia.orglibretexts.org This nitrogen atom imparts distinct properties to the pyridine ring, making it a fundamental building block in organic synthesis. fiveable.menih.gov Pyridine and its derivatives are integral to a vast number of compounds, including many pharmaceuticals, agrochemicals, and dyes, owing to their unique chemical and biological activities. fiveable.menih.govresearchgate.net

The synthesis of pyridine derivatives is a well-established field within organic chemistry, with numerous methods developed to construct this versatile scaffold. researchgate.net Classic methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849), have been refined over the years to allow for the creation of a wide array of substituted pyridines. wikipedia.orgfiveable.me Modern synthetic strategies continue to expand the toolkit available to chemists, enabling the construction of increasingly complex pyridine-containing molecules. organic-chemistry.orgbaranlab.org The adaptability of the pyridine ring allows for its incorporation into diverse molecular frameworks, serving as a crucial component in the design and synthesis of new functional molecules. researchgate.net

Significance of Ethanol (B145695) Moieties in Facilitating Molecular Interactions and Reactivity

The ethanol moiety, characterized by a hydroxyl (-OH) group attached to an ethyl group, plays a crucial role in defining the chemical behavior of a molecule. quora.com The hydroxyl group is highly polar and capable of acting as both a hydrogen bond donor and acceptor, which significantly influences a molecule's intermolecular interactions. quora.comresearchgate.net These hydrogen bonding capabilities are fundamental to the solubility of alcohols in water and their interactions with other polar molecules. wikipedia.orgmdpi.com

Contextualization of 1,1-Diphenyl-2-pyridin-4-ylethanol within Aromatic Alcohol and Heterocyclic Chemistry

This compound is a molecule that brings together the key features of an aromatic alcohol and a heterocyclic compound. cymitquimica.comchemicalbook.com Its structure consists of an ethanol backbone substituted with two phenyl groups on one carbon and a pyridin-4-yl group on the adjacent carbon. This unique arrangement places it at the intersection of several important areas of chemistry.

From the perspective of heterocyclic chemistry, the pyridin-4-yl group introduces a basic nitrogen atom into the molecule, which can be protonated or participate in coordination with metal ions. wikipedia.org The position of the nitrogen atom in the pyridine ring (at the 4-position) influences the electronic properties of the ring and its interaction with the rest of the molecule. The study of such hybrid molecules provides insights into how these different functional groups interact and influence each other's properties.

Emerging Research Directions in the Field of Diphenyl-Pyridyl-Ethanol Systems

Research into diphenyl-pyridyl-ethanol systems and related structures is an active area of investigation. One area of interest is the synthesis of novel derivatives and the exploration of their potential applications. For example, the synthesis of pyridine ethanol derivatives as intermediates for pharmaceuticals and polymers is a topic of ongoing research. google.com

Furthermore, the study of the intermolecular interactions in these systems is crucial for understanding their behavior in different environments. For instance, research on related systems, such as 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol, has focused on understanding the intricate network of hydrogen bonds and other non-covalent interactions that govern their crystal structures. iucr.orgresearchgate.net These studies provide valuable information about how these molecules self-assemble and interact with their surroundings.

Another emerging direction is the investigation of the electronic and photophysical properties of these compounds. The combination of aromatic and heterocyclic moieties can lead to interesting electronic properties that may be useful in materials science. For example, pyridine derivatives are known to be useful in the development of organic semiconductors. nih.gov The study of how the specific arrangement of the phenyl and pyridyl groups in this compound influences its electronic behavior could lead to new discoveries in this area.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₁₇NO | scbt.com |

| Molecular Weight | 275.34 g/mol | scbt.com |

| InChIKey | APMOETXMGRRPIQ-UHFFFAOYSA-N | cymitquimica.com |

| Synonyms | 1,1-Diphenyl-1-hydroxy-2-(4-pyridyl)ethane, α,α-Diphenyl-4-pyridineethanol | cymitquimica.com |

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-diphenyl-2-pyridin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO/c21-19(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-20-14-12-16/h1-14,21H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APMOETXMGRRPIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307454 | |

| Record name | 1,1-diphenyl-2-pyridin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3197-49-7 | |

| Record name | α,α-Diphenyl-4-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3197-49-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191300 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003197497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191300 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191300 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1-diphenyl-2-pyridin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1,1 Diphenyl 2 Pyridin 4 Ylethanol and Analogues

Strategies for Carbon-Carbon Bond Formation in α,α-Diaryl-β-Pyridylethanol Synthesis

The creation of the pivotal carbon-carbon bond between the diaryl-substituted carbon and the pyridine (B92270) ring is a cornerstone of synthesizing 1,1-diphenyl-2-pyridin-4-ylethanol. A primary and highly effective method for achieving this is the Grignard reaction . missouri.edu This organometallic reaction is renowned for its ability to form new carbon-carbon bonds by reacting a Grignard reagent with a carbonyl compound. missouri.edulibretexts.org

In a typical synthesis of this compound, a Grignard reagent would be prepared from an appropriate aryl halide. This reagent then acts as a potent nucleophile, attacking the carbonyl carbon of a suitable precursor. The reaction generally proceeds through a six-membered ring transition state. cerritos.edu The initial product is a magnesium alkoxide salt, which upon acidic workup, yields the final tertiary alcohol. missouri.eduwisc.edu

Key considerations for a successful Grignard synthesis include:

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water, which would lead to their decomposition. Therefore, the reaction must be carried out in a dry, inert atmosphere. missouri.educerritos.edu

Solvent Choice: Diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents as they are polar enough to solvate the Grignard reagent without reacting with it. missouri.educerritos.edu

Starting Materials: The reaction's versatility allows for a wide range of alkyl or aryl halides to be used in the formation of the Grignard reagent. missouri.edu

Alternative strategies for carbon-carbon bond formation include reactions involving enolates as nucleophiles, such as aldol (B89426) and Claisen condensations. nih.gov These methods are fundamental in constructing carbon backbones in organic synthesis. nih.govyoutube.com The use of cyanide as a nucleophile to extend carbon chains is another viable, albeit less direct, pathway. youtube.com

Multi-Component Reaction Approaches to Pyridine-Ethanol Derivatives

Multi-component reactions (MCRs) have gained significant traction in organic synthesis due to their efficiency, atom economy, and ability to generate complex molecules in a single step. bohrium.com These reactions, where three or more reactants combine in a one-pot synthesis, offer a streamlined alternative to traditional multi-step syntheses. beilstein-journals.orgacsgcipr.org

Several named reactions are foundational to MCRs that can produce pyridine and its derivatives, including the Hantzsch, Biginelli, and Mannich reactions. beilstein-journals.org For instance, the Hantzsch pyridine synthesis classically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. acsgcipr.orgchemtube3d.com

A notable example of a green MCR approach for pyridine synthesis involves a one-pot, four-component reaction under microwave irradiation. nih.govacs.org This method can offer excellent yields (82-94%) and significantly reduced reaction times (2-7 minutes) compared to conventional heating. nih.govacs.org

| MCR Approach | Components | Advantages | Disadvantages |

| Hantzsch Pyridine Synthesis | Aldehyde, β-ketoester (2 equiv.), Ammonia/Ammonium Acetate | Well-established, versatile | Often requires a subsequent oxidation step to form the aromatic pyridine ring. acsgcipr.org |

| Guareschi-Thorpe Reaction | Cyanoacetamide, 1,3-dicarbonyl compound | Directly yields a substituted pyridine | May have limitations in substrate scope. acsgcipr.org |

| Microwave-Assisted Four-Component Reaction | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | High yields, short reaction times, environmentally friendly. nih.govacs.org | May require specialized microwave equipment. |

Regioselective Synthesis of Pyridine-Ethanol Compounds and Isomeric Control

Regioselectivity, the control of the position at which a reaction occurs, is a critical aspect of synthesizing substituted pyridines to ensure the desired isomer is obtained. In the context of pyridine-ethanol compounds, this often relates to the substitution pattern on the pyridine ring.

For instance, Rh(III)-catalyzed synthesis of pyridines from α,β-unsaturated O-pivaloyl oximes and alkenes has demonstrated high regioselectivity. nih.gov In these reactions, the 6-substituted pyridine is typically formed as a single regioisomer. nih.gov The choice of solvent can also play a crucial role in directing the regiochemical outcome. A study on the synthesis of 1-aryl-3,4,5-substituted pyrazoles found that using aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc), significantly improved regioselectivity compared to polar protic solvents like ethanol (B145695). organic-chemistry.org

Controlling the formation of specific isomers is paramount to avoid the formation of complex product mixtures that require difficult purification. For example, in the Hantzsch synthesis, unsymmetrical precursors can lead to the formation of different regioisomers. Careful selection of starting materials and reaction conditions is necessary to favor the formation of the desired product. beilstein-journals.org

Investigation of Catalytic Processes in the Synthesis of Pyridine-Ethanol Skeletons

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. chemscene.com In the synthesis of pyridine-ethanol skeletons, both metal-based and organocatalysts are employed.

Metal Catalysis:

Rhodium(III) Catalysis: As mentioned, Rh(III) catalysts have been effectively used for the regioselective synthesis of substituted pyridines. nih.gov

Palladium Catalysis: Palladium catalysts are widely used in cross-coupling reactions, which can be adapted for the synthesis of pyridine derivatives. acs.org

Copper and Zinc Catalysis: These metals have been used in MCRs to synthesize pyridine derivatives, sometimes with the advantage of catalyst recyclability. bohrium.com

Organocatalysis:

The Morita–Baylis–Hillman reaction utilizes a nucleophilic organocatalyst for the addition of an enolate to a carbonyl group, providing an alternative route for C-C bond formation. nih.gov

Heterogeneous Catalysis:

The use of heterogenized phosphotungstic acid on an alumina (B75360) support has been shown to be effective in the Hantzsch reaction, allowing for high yields and easier catalyst separation. beilstein-journals.org

Modified ZSM-5 zeolites have been investigated for the synthesis of pyridine and picolines from ethanol, showcasing the potential of solid acid catalysts in this area. epa.gov

| Catalyst Type | Example | Application in Pyridine Synthesis | Key Advantages |

| Homogeneous Metal Catalyst | [RhCp*Cl2]2 | Regioselective synthesis from oximes and alkenes. nih.gov | High selectivity and efficiency. nih.gov |

| Heterogeneous Catalyst | Phosphotungstic acid on alumina | Hantzsch reaction for dihydropyridines. beilstein-journals.org | High yields, catalyst recyclability. beilstein-journals.org |

| Organocatalyst | Nucleophilic amines/phosphines | Morita–Baylis–Hillman reaction. nih.gov | Metal-free, milder reaction conditions. |

Exploration of Green Chemistry Principles in Synthetic Route Design and Optimization

Green chemistry principles are increasingly being integrated into the design of synthetic routes to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient processes.

Green Solvents: The use of ethanol as a solvent in MCRs is an example of a greener alternative to hazardous solvents. nih.govacs.org Deep eutectic solvents, such as a glucose-urea mixture, have also been explored as inexpensive and effective reaction media for the synthesis of piperidin-4-one derivatives. asianpubs.org

Microwave Irradiation: As a non-conventional energy source, microwave heating can significantly reduce reaction times and energy consumption compared to traditional refluxing. nih.govacs.org

Catalysis: The use of catalysts, especially recyclable heterogeneous catalysts, aligns with green chemistry principles by reducing waste and improving atom economy. bohrium.combeilstein-journals.org

One-Pot Syntheses: MCRs and other one-pot procedures are inherently greener as they reduce the number of steps, solvent usage, and waste generated from intermediate purification. orientjchem.org

The development of synthetic protocols that are not only efficient but also environmentally benign is a key focus of modern chemical research. orientjchem.org

Functional Group Interconversion and Derivatization Strategies Post-Synthesis

Following the successful synthesis of the core this compound structure, functional group interconversions (FGIs) can be employed to create a diverse range of analogues. fiveable.mesolubilityofthings.com FGIs are fundamental transformations in organic chemistry that allow for the modification of a molecule's reactive centers. fiveable.meimperial.ac.uk

Common FGI strategies that could be applied to the hydroxyl group of this compound include:

Conversion to Halides: The alcohol can be converted to the corresponding alkyl chloride, bromide, or iodide using reagents like thionyl chloride (SOCl2), phosphorus tribromide (PBr3), or triphenylphosphine (B44618) with a halogen source. fiveable.mevanderbilt.edu

Esterification: Reaction with a carboxylic acid or its derivative (e.g., an acyl chloride) would yield an ester. solubilityofthings.com

Formation of Sulfonate Esters: Reaction with a sulfonyl chloride (e.g., tosyl chloride) would produce a sulfonate ester, which is an excellent leaving group for subsequent nucleophilic substitution reactions. vanderbilt.edu

The pyridine nitrogen also offers a site for derivatization, such as through N-oxidation or quaternization. These post-synthesis modifications are crucial for exploring the structure-activity relationships of new compounds and for developing molecules with tailored properties. solubilityofthings.com

Structural Elucidation and Conformational Analysis of 1,1 Diphenyl 2 Pyridin 4 Ylethanol

Single-Crystal X-ray Diffraction Studies for Solid-State Molecular Architecture Determination

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles within the Molecular Framework

The fundamental geometry of 1,1-Diphenyl-2-pyridin-4-ylethanol is defined by the specific lengths of its covalent bonds and the angles between them. The central ethanolic carbon, bonded to two phenyl groups, a pyridinylmethyl group, and a hydroxyl group, is expected to have a tetrahedral geometry with bond angles approaching 109.5°. The C-C single bond connecting the two main carbons of the ethanol (B145695) backbone and the C-O bond of the hydroxyl group would have lengths typical for sp³ hybridized carbons.

Table 1: Expected Bond Lengths and Bond Angles for this compound This table is based on standard values and data from analogous structures, as a specific crystallographic study was not available.

| Parameter | Atom Pair/Triplet | Expected Value |

| Bond Length (Å) | C-C (aliphatic) | ~ 1.54 |

| C-C (aromatic) | ~ 1.39 | |

| C-O (hydroxyl) | ~ 1.43 | |

| C-N (pyridine) | ~ 1.34 | |

| Bond Angle (°) | C-C-C (tetrahedral) | ~ 109.5 |

| C-C-O (tetrahedral) | ~ 109.5 | |

| C-C-C (in phenyl) | ~ 120 | |

| C-N-C (in pyridine) | ~ 117 |

Characterization of Crystal Packing and Unit Cell Parameters

Table 2: Illustrative Unit Cell Parameters from a Structurally Related Compound (2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol) This data is provided for illustrative purposes to demonstrate the type of parameters obtained from X-ray diffraction. researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.7619 |

| b (Å) | 22.1304 |

| c (Å) | 13.6271 |

| α (°) | 90 |

| β (°) | 99.102 |

| γ (°) | 90 |

| Volume (ų) | 1715.75 |

| Z (Molecules/Unit Cell) | 4 |

Advanced Spectroscopic Characterization Techniques for Solution-State Structural Confirmation

Spectroscopic methods are essential for confirming the structure of a molecule in solution and for identifying its characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. organicchemistrydata.org The chemical shift of each nucleus provides information about its local electronic environment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show several distinct signals. The protons on the two equivalent phenyl rings would likely appear as a complex multiplet in the aromatic region (δ 7.2-7.5 ppm). The protons on the pyridine (B92270) ring are distinct; those adjacent to the nitrogen (alpha-protons) are typically shifted downfield (δ ~8.5 ppm) compared to the beta-protons (δ ~7.2 ppm) due to the nitrogen's electron-withdrawing effect. nsf.gov The methylene (B1212753) (CH₂) protons would appear as a singlet, and the hydroxyl (OH) proton would also be a singlet, whose chemical shift can vary depending on solvent and concentration. rsc.org

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. It would show distinct signals for the different carbons: several peaks for the phenyl carbons, characteristic peaks for the pyridine carbons (with the carbon adjacent to nitrogen being significantly deshielded), and signals for the two aliphatic carbons of the ethanol backbone. The carbon bearing the hydroxyl and phenyl groups would be found around δ 75-80 ppm. rsc.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous compounds. rsc.orgrsc.orgresearchgate.net

| Atom | Spectrum | Predicted Chemical Shift (ppm) | Multiplicity |

| Phenyl Protons | ¹H NMR | 7.20 - 7.50 | Multiplet |

| Pyridine α-Protons | ¹H NMR | ~ 8.5 | Doublet |

| Pyridine β-Protons | ¹H NMR | ~ 7.2 | Doublet |

| Methylene Protons (-CH₂-) | ¹H NMR | ~ 3.2 | Singlet |

| Hydroxyl Proton (-OH) | ¹H NMR | Variable | Singlet |

| Phenyl Carbons | ¹³C NMR | 125 - 145 | Multiple Signals |

| Pyridine Carbons | ¹³C NMR | 122 - 150 | Multiple Signals |

| C-OH Carbon | ¹³C NMR | ~ 78 | Single Signal |

| -CH₂- Carbon | ¹³C NMR | ~ 45 | Single Signal |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. Other key absorptions would include C-H stretches for the aromatic rings (above 3000 cm⁻¹) and the aliphatic CH₂ group (below 3000 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region, and a C-O stretching vibration around 1050-1150 cm⁻¹. rsc.org

Table 4: Characteristic IR Absorption Frequencies for this compound Expected frequencies based on data from similar compounds. rsc.orgnih.govnist.gov

| Functional Group | Bond Vibration | Expected Frequency Range (cm⁻¹) |

| Hydroxyl | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 |

| Aromatic Rings | C=C / C=N Stretch | 1400 - 1600 |

| Alcohol | C-O Stretch | 1050 - 1150 |

Investigation of Intermolecular Interactions in Crystalline and Amorphous States

In the solid state, the structure and properties of this compound are governed by a network of intermolecular interactions. The most significant of these is hydrogen bonding. A strong hydrogen bond is expected to form between the hydroxyl group (-OH) of one molecule and the basic nitrogen atom of the pyridine ring of a neighboring molecule (O-H···N). This type of interaction is a primary driver in the formation of supramolecular assemblies. iucr.orgresearchgate.net

In addition to this primary hydrogen bond, other weaker interactions contribute to the stability of the crystal packing. These include:

π-π Stacking: The electron-rich phenyl and pyridine rings can stack on top of each other, an interaction that helps to organize the molecules into layers or columns. nih.gov

C-H···π Interactions: The hydrogen atoms on the aromatic rings or the methylene bridge can interact with the face of an adjacent aromatic ring. researchgate.netnih.gov

These combined interactions dictate the melting point, solubility, and other macroscopic properties of the compound. In an amorphous state, these interactions would be present but lack the long-range order characteristic of a crystal.

The specific data required to populate the requested sections, including:

Conformational Preferences and Dynamic Behavior in Solution and Solid Phases:Experimental or computational data on the preferred three-dimensional arrangement of the molecule in different physical states and any dynamic processes it undergoes.

could not be located for this compound.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail as per the provided outline. Further research or publication of the crystal structure of this compound would be necessary to provide the specific information requested.

Coordination Chemistry and Metal Complexation Studies

Ligand Behavior of 1,1-Diphenyl-2-pyridin-4-ylethanol with Transition Metal Ions

In its interactions with transition metal ions, this compound is anticipated to function primarily as a monodentate ligand, coordinating through the nitrogen atom of the pyridine (B92270) ring. The hydroxyl group of the ethanol (B145695) moiety is generally not expected to participate in coordination, particularly in the presence of competing, stronger ligands or under neutral to acidic conditions. However, under basic conditions, deprotonation of the hydroxyl group could lead to the formation of an alkoxide, which might then engage in bridging or chelation, leading to the formation of polynuclear complexes or metal-organic frameworks (MOFs).

The bulky diphenyl groups are likely to play a crucial role in directing the self-assembly of coordination architectures. This steric hindrance can prevent the formation of highly crowded coordination spheres around the metal ion, favoring lower coordination numbers or leading to distorted geometries. Furthermore, the phenyl groups can engage in non-covalent interactions, such as π-π stacking, which can influence the crystal packing of the resulting metal complexes.

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes involving this compound would typically be achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jscimedcentral.com The choice of solvent is crucial, as it must dissolve both the ligand and the metal salt, and its coordinating ability can influence the final product. jscimedcentral.com Common solvents for such syntheses include ethanol, methanol, acetonitrile, and dimethylformamide (DMF). The reaction is often carried out at room temperature or with gentle heating to facilitate complex formation. jscimedcentral.comoncologyradiotherapy.com

The characterization of the resulting metal complexes would rely on a combination of spectroscopic techniques:

Infrared (IR) Spectroscopy: Coordination of the pyridine nitrogen to a metal center typically results in a shift of the C=N and C=C stretching vibrations of the pyridine ring to higher frequencies. This shift is a diagnostic indicator of complex formation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes can provide insights into the coordination environment of the metal ion. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands may be observed, in addition to any d-d transitions for transition metal complexes. oncologyradiotherapy.com

Mass Spectrometry: This technique is used to determine the mass-to-charge ratio of the complex, confirming its molecular weight and stoichiometry.

A representative example of the synthesis of a transition metal complex with a pyridine-containing ligand is the reaction of a Schiff base ligand with metal chlorides in a 1:1 molar ratio in ethanol, followed by refluxing. oncologyradiotherapy.com

Table 1: Representative Spectroscopic Data for a Co(II) Complex with a Pyridine-Containing Schiff Base Ligand

| Spectroscopic Technique | Ligand | Co(II) Complex |

| IR (cm-1) | ||

| ν(C=N) | 1625 | 1600 |

| UV-Vis (nm) | ||

| π → π | 280 | 290 |

| n → π | 340 | 360 |

| d-d transitions | - | 620, 680 |

| 1H NMR (ppm) | ||

| Pyridine-H | 7.2-8.5 | Shifted downfield |

Note: This data is illustrative and based on a representative complex from the literature. The actual values for complexes of this compound may vary.

Elucidation of Coordination Modes and Geometries within Metal-Organic Frameworks

The bifunctional nature of this compound, with its pyridyl coordination site and the potential for hydrogen bonding or deprotonation of the hydroxyl group, makes it a candidate for the construction of Metal-Organic Frameworks (MOFs). researchgate.netrsc.org In the context of MOFs, this ligand could act as a monodentate linker, connecting metal nodes to form one-, two-, or three-dimensional networks. rsc.orgnih.govrsc.org

The specific coordination mode and the resulting geometry would be highly dependent on the metal ion, the counter-anion, and the reaction conditions. For instance, with metal ions that favor octahedral coordination, one could envision the formation of linear chains or 2D grids. The bulky diphenyl groups would likely influence the porosity and topology of the resulting framework by controlling the spacing between the metal centers.

Table 2: Potential Coordination Geometries in MOFs with 4-Pyridylalkanol Ligands

| Metal Ion | Typical Coordination Number | Possible Geometry | Resulting MOF Dimensionality |

| Cu(II) | 4, 5, 6 | Square planar, Square pyramidal, Octahedral | 1D, 2D, 3D |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | 2D, 3D |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | 1D, 2D, 3D |

| Cd(II) | 6, 7 | Octahedral, Pentagonal bipyramidal | 2D, 3D |

This table presents plausible scenarios based on the known coordination preferences of these metal ions.

Impact of Metal Center Identity on Ligand Conformation and Electronic Properties

The identity of the transition metal center has a profound impact on the conformation of the coordinated this compound ligand and the electronic properties of the resulting complex.

Electronic Effects: The electronic configuration of the metal ion will affect the electronic properties of the complex. For example, coordination to a Lewis acidic metal center will withdraw electron density from the pyridine ring, which can be observed as a downfield shift in the 1H NMR signals of the pyridine protons. The d-electron count of the metal will also determine the magnetic properties of the complex (paramagnetic or diamagnetic) and the presence of d-d electronic transitions in the UV-Vis spectrum.

Ligand Conformation: The coordination to a metal center can restrict the conformational freedom of the this compound ligand. The orientation of the bulky diphenyl-ethanol substituent relative to the coordination plane will be influenced by steric interactions with other ligands in the coordination sphere. Crystal packing forces can also play a significant role in determining the final conformation of the ligand in the solid state.

Thermodynamic and Kinetic Aspects of Complex Formation

The formation of a metal complex with this compound is an equilibrium process that can be described by thermodynamic and kinetic parameters.

Thermodynamics: The stability of the metal complex is quantified by the formation constant (Kf), which is related to the change in Gibbs free energy (ΔG) for the complexation reaction. The thermodynamics of pyridine coordination have been studied for various systems, and it is generally found that the stability of the complexes is influenced by factors such as the basicity of the pyridine ligand, the nature of the metal ion, and the solvent. nih.govresearchgate.net The chelate effect, if the hydroxyl group were to participate in coordination, would lead to a significant increase in the thermodynamic stability of the complex. The enthalpy (ΔH) and entropy (ΔS) changes associated with complex formation can be determined by calorimetric titrations, providing a more complete thermodynamic profile. researchgate.netuniud.it

Kinetics: The rate at which the metal complex is formed and the rate of ligand exchange reactions are important kinetic parameters. The steric bulk of the diphenyl groups in this compound is expected to slow down the rate of ligand exchange compared to less hindered pyridine ligands. The mechanism of ligand exchange can be either associative, dissociative, or interchange, and its determination requires detailed kinetic studies, often using techniques like stopped-flow or NMR spectroscopy.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. irjet.netmdpi.com It is a widely used tool for predicting the molecular geometry and various electronic properties of chemical compounds. irjet.netmdpi.com For 1,1-Diphenyl-2-pyridin-4-ylethanol, DFT calculations would be instrumental in determining its optimized three-dimensional structure, bond lengths, and bond angles.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides insights into the molecule's stability and its tendency to participate in chemical reactions. nih.govresearchgate.net A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net For this compound, the distribution of the HOMO and LUMO across the diphenyl, ethanol (B145695), and pyridine (B92270) moieties would dictate its electron-donating and accepting capabilities.

A hypothetical data table for the frontier molecular orbital energies of this compound, as would be determined by DFT calculations, is presented below.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Simulation of Vibrational and Electronic Spectra

DFT calculations can also be employed to simulate the vibrational (infrared and Raman) and electronic (UV-Visible) spectra of this compound. irjet.net The theoretical vibrational frequencies obtained from these simulations can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, the simulation of the electronic spectrum can help in understanding the electronic transitions occurring upon absorption of light.

A hypothetical data table for key simulated vibrational frequencies of this compound is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H Stretch | Data not available |

| C-H Stretch (Aromatic) | Data not available |

| C-H Stretch (Aliphatic) | Data not available |

| C=C Stretch (Pyridine) | Data not available |

| C=C Stretch (Phenyl) | Data not available |

| C-O Stretch | Data not available |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can be used to explore its conformational space and determine the most stable conformations. nih.gov By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a certain temperature), one can gain insights into its dynamic properties, flexibility, and intermolecular interactions.

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. amercrystalassn.orgpitt.edu By identifying bond critical points and analyzing the properties of the electron density at these points, QTAIM can provide a detailed description of the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds) within a molecule. mdpi.comresearchgate.net For this compound, QTAIM could be used to characterize the bonds between the various atoms and to identify any non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and the pyridine nitrogen.

Molecular Docking Simulations for Ligand-Target Interactions in Biological Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). irjweb.commdpi.comrdd.edu.iq This method is widely used in drug discovery to screen for potential drug candidates. researchgate.net If this compound were to be investigated for its biological activity, molecular docking simulations could be performed to predict its binding affinity and mode of interaction with a specific biological target. nih.gov The simulations would provide information on the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex.

A hypothetical data table summarizing the results of a molecular docking simulation of this compound with a hypothetical protein target is presented below.

| Parameter | Value |

| Protein Target | Data not available |

| Binding Affinity (kcal/mol) | Data not available |

| Key Interacting Residues | Data not available |

| Types of Interactions | Data not available |

Computational Studies on Reaction Mechanisms and Transition States of Synthetic Pathways

Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. researchgate.net For the synthesis of this compound, computational studies could elucidate the step-by-step mechanism of the reaction, providing valuable information for optimizing the synthetic route. By modeling the potential energy surface of the reaction, chemists can gain a deeper understanding of the factors that control the reaction's outcome and efficiency.

Advanced Applications and Functional Materials Research

Exploration as Ligands in Catalytic Systems

The presence of a nitrogen atom in the pyridine (B92270) ring and an adjacent hydroxyl group makes 1,1-Diphenyl-2-pyridin-4-ylethanol a potential bidentate ligand for coordinating with metal centers. This characteristic has led to its investigation in the development of metal complexes for catalysis. The steric bulk provided by the two phenyl groups is a significant feature, as it can influence the selectivity and activity of catalytic reactions.

While specific studies on the catalytic applications of metal complexes derived directly from this compound are not extensively documented in the reviewed literature, the broader class of pyridinyl alcohols has been utilized in both homogeneous and heterogeneous catalysis. nih.govosti.gov These ligands can coordinate with a variety of transition metals, including palladium, nickel, and iridium, to form catalytically active complexes. nih.govmdpi.com

In homogeneous catalysis, palladium complexes with pyridine-based ligands have been shown to be effective catalysts for various organic transformations. nih.govnih.gov The pyridine moiety can modulate the electronic properties and stability of the metal center, thereby influencing the catalytic cycle. nih.gov For instance, palladium(II) complexes with pyridine ligands are used in reactions like the carbonylation of nitro compounds and the reduction of nitro compounds to amines. nih.gov The basicity of the pyridine ligand can correlate with the catalytic efficiency of the complex. nih.gov

In the context of heterogeneous catalysis, pyridinyl alcohol-derived complexes can be immobilized on solid supports, combining the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.

The structural features of this compound, particularly its steric bulk, suggest its potential as a ligand in stereoselective organic transformations such as hydroboration and hydrosilylation.

Hydroboration: The catalytic hydroboration of unsaturated compounds is a fundamental reaction in organic synthesis. The use of sterically hindered ligands can influence the regioselectivity and enantioselectivity of the reaction. While direct application of this compound in hydroboration is not explicitly reported, related systems offer insights. For instance, bulky organoboranes have been shown to catalyze the regioselective 1,4-hydroboration of pyridines. acs.org Nickel-catalyzed isomerization-hydroboration of unactivated alkenes has been achieved using sterically encumbered ligands. acs.org These examples highlight the principle that sterically demanding ligands can control the outcome of hydroboration reactions.

Hydrosilylation: Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, is another area where ligand design is crucial. Platinum complexes with sterically hindered N-heterocyclic carbene ligands have shown increased stability and turnover numbers in hydrosilylation reactions. mdpi.com Cobalt complexes with pyridine-2,6-diimine ligands, which also possess significant steric bulk, have been used for the Z-selective hydrosilylation of terminal alkynes. nih.gov Although direct evidence is lacking for this compound, its bulky nature makes it a plausible candidate for a ligand in selective hydrosilylation catalysis. mdpi.comnih.gov

Understanding the mechanistic details of catalytic cycles is crucial for designing more efficient catalysts. For palladium-catalyzed reactions involving pyridine ligands, mechanistic studies have provided valuable insights. In the aerobic oxidation of alcohols catalyzed by Pd(OAc)2/pyridine, it has been shown that pyridine promotes the aerobic oxidation of palladium(0) but can inhibit the oxidation of the alcohol by palladium(II). nih.gov The turnover-limiting step involves the formation of a palladium(II)-alkoxide, dissociation of a pyridine ligand, and subsequent β-hydride elimination. nih.gov

In other palladium-catalyzed reactions, the formation of palladium(II) hydride complexes is a key step, which then undergo insertion reactions with substrates. nih.gov The coordination of ligands like pyridine can influence the stability and reactivity of these intermediates. While a specific mechanistic study for a complex of this compound is not available, the general principles derived from related pyridinyl alcohol and sterically hindered ligand systems would likely apply. The bulky diphenyl groups would be expected to influence the coordination geometry around the metal center and the accessibility of substrates, thereby affecting the energetics of the catalytic cycle.

Role in Drug Discovery and Medicinal Chemistry Research

The pyridine ring is a common scaffold in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and antiprotozoal activities. mdpi.comnih.gov The diphenylmethyl moiety is also found in various pharmacologically active molecules. The combination of these two structural features in this compound makes its analogs interesting candidates for drug discovery research.

Numerous studies have demonstrated the antiproliferative and anticancer potential of pyridine derivatives. mdpi.comnih.govwisdomlib.org The presence of specific functional groups on the pyridine ring, such as -OH and -OCH3, has been shown to enhance antiproliferative activity against various cancer cell lines. mdpi.com

The antiproliferative activity of pyridine-derived compounds is often linked to their ability to induce apoptosis and arrest the cell cycle in cancer cells. wisdomlib.org

Table 1: Antiproliferative Activity of Selected Pyridine and Diphenyl Derivatives This is an interactive table. Users can sort and filter the data by clicking on the headers.

| Compound Class | Cancer Cell Line(s) | Reported Activity (IC50/GI50) | Reference(s) |

|---|---|---|---|

| Diphenyl(piperidin-4-yl)methanol derivatives | HeLa, HT-29, MCF-7, HepG-2 | Potent antiproliferative agents | researchgate.net |

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | HepG2, MCF-7 | Significant cytotoxicity | nih.gov |

| Pyridinethione and thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | Interesting antitumor activity | nih.gov |

The pyridine scaffold is also a key component of many antimicrobial and antiprotozoal agents. nih.gov A variety of pyridine derivatives have shown activity against a range of pathogens, including bacteria, fungi, and protozoa. nih.govnih.gov

Antimicrobial Activity: A novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates demonstrated high antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov The presence of the pyridine ring combined with the diphenyl moiety appears to contribute to this broad-spectrum activity.

Antiprotozoal Activity: While specific antiprotozoal studies on this compound were not found, related heterocyclic structures have shown promise. For instance, thiazole (B1198619) and bisthiazole derivatives, which are also five-membered heteroaromatic rings, exhibit significant antiprotozoal activity. nih.gov Given the known antiprotozoal potential of various nitrogen-containing heterocycles, structural analogs of this compound could be worthy of investigation for activity against protozoan parasites.

Table 2: Antimicrobial and Antiprotozoal Activity of Selected Heterocyclic Compounds This is an interactive table. Users can sort and filter the data by clicking on the headers.

| Compound Class | Organism(s) | Reported Activity | Reference(s) |

|---|---|---|---|

| Diphenyl 1-(pyridin-3-yl)ethylphosphonates | E. coli, B. subtilis, S. aureus, C. albicans, S. cerevisiae | High antimicrobial activity | nih.gov |

Studies on Anti-inflammatory and Antiepileptic Effects

While direct studies on the anti-inflammatory and antiepileptic effects of this compound are not extensively documented in publicly available research, the foundational components of its structure are present in molecules with known biological activities. For instance, derivatives of 1,3-Diphenyl-2-propen-1-one, which share a diphenyl structural motif, have demonstrated notable anti-inflammatory properties. nih.gov These chalcone (B49325) derivatives are known to affect various inflammatory pathways, including the inhibition of cyclooxygenase (COX) and nitric oxide (NO) production. nih.gov Furthermore, new sulfonamide derivatives containing a 1,3-diphenyl-1H-pyrazol-4-yl)pyridine structure have been synthesized and tested for their anti-inflammatory effects, showing inhibition of prostaglandin (B15479496) E2 production. nih.gov These findings suggest that the diphenyl and pyridine moieties are valuable pharmacophores for designing anti-inflammatory agents.

Development as G-Protein Coupled Receptor (GPR119) Agonists for Metabolic Diseases

The G-protein coupled receptor 119 (GPR119) has emerged as a significant target for the treatment of type 2 diabetes and obesity. nih.govnih.gov GPR119 agonists work by stimulating glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1. nih.govresearchgate.net The general structure of many synthetic GPR119 agonists incorporates a pyridine or a similar heterocyclic ring system. While this compound itself is not a primary GPR119 agonist, its structural components are relevant to the design of such molecules. The development of potent and selective GPR119 agonists is an active area of research, with several compounds having entered clinical trials. nih.govguidetopharmacology.org The core principle behind these agonists is to modulate glucose homeostasis, offering a potential new therapeutic approach for metabolic disorders. nih.govresearchgate.net

Table 1: Examples of GPR119 Agonists in Clinical Development

| Compound | Developer/Sponsor | Stage of Development |

| APD597 | Arena Pharmaceuticals/Ortho-McNeil | Phase I |

| MBX-2982 | Metabolex | Phase I |

| PSN821 | Prosidion/OSI | Phase I |

| JNJ-38431055 | Johnson & Johnson | Clinical Studies |

| GSK-1292263 | GlaxoSmithKline | Clinical Trials |

Research into Anti-fibrotic Activities

Fibrosis is characterized by the excessive accumulation of extracellular matrix, leading to organ damage. mdpi.com Research into anti-fibrotic agents has identified pyridone-based compounds as promising candidates. Pirfenidone (B1678446), a 5-methyl-1-phenyl-2(1H)-pyridone, is an approved drug for idiopathic pulmonary fibrosis (IPF) that inhibits fibroblast proliferation and collagen synthesis. mdpi.comnih.gov Researchers have synthesized various derivatives of pirfenidone to enhance its anti-fibrotic activity and improve its pharmacological profile. mdpi.comnih.gov Although this compound is not a pyridone, the presence of the phenyl and pyridine rings is a shared structural feature with these anti-fibrotic agents. The exploration of N₁-substituted phenylhydroquinolinone derivatives, which retain the 1-phenyl-2(1H)-pyridone scaffold, has shown promising results in inhibiting fibroblast proliferation. nih.gov

Molecular Design Principles for Enhanced Biological Efficacy

The design of biologically active molecules often involves the strategic combination of different functional groups to optimize interactions with biological targets. The structure of this compound, with its two phenyl rings and a pyridine ring, offers a versatile scaffold. For instance, in the context of GPR119 agonists, the design often involves a central scaffold, a linker, and a tail moiety. researchgate.net Modifications to these components, such as altering the substitution patterns on the aromatic rings, can significantly impact potency and pharmacokinetic properties. The principles of structure-activity relationship (SAR) are crucial in guiding the design of more effective therapeutic agents based on such scaffolds.

Potential in Supramolecular Chemistry and Self-Assembly Processes

The pyridine moiety in this compound makes it a candidate for applications in supramolecular chemistry. Pyridine and its derivatives are well-known for their ability to participate in hydrogen bonding and metal coordination, which are fundamental interactions in self-assembly processes. For example, molecules containing pyridine units have been used to create complex supramolecular structures. nih.gov The self-assembly of such molecules can lead to the formation of well-ordered architectures with potential applications in nanotechnology and materials science. Research on related imidazole (B134444) derivatives has shown the formation of helical chains and sheets through hydrogen bonding. researchgate.net

Contribution to the Development of Organic Semiconductors and Photoactive Materials

While there is no direct evidence of this compound being used in organic semiconductors, its constituent aromatic rings (phenyl and pyridine) are common building blocks in photoactive and semiconducting organic materials. The electronic properties of these materials are highly dependent on their molecular structure and intermolecular interactions. The ability of pyridine-containing compounds to form organized structures through self-assembly is a valuable attribute in the design of organic electronic devices.

Applications in Sensing and Biosensing Platforms

Pyridine derivatives have been investigated for their potential in chemical sensing applications. For instance, 4-(pyrrol-1-yl)pyridine and its derivatives have been shown to act as effective sensors for nitrite (B80452) ions in aqueous solutions. mdpi.com The sensing mechanism often relies on changes in the supramolecular aggregation of the sensor molecule upon interaction with the analyte. mdpi.com The pyridine nitrogen in this compound could potentially act as a binding site for specific analytes, suggesting its possible utility in the development of novel sensing platforms.

Future Directions and Emerging Research Avenues

Development of Stereoselective Synthetic Pathways for Enantiopure Compounds

The synthesis of chiral tertiary alcohols like 1,1-Diphenyl-2-pyridin-4-ylethanol presents a considerable challenge due to the difficulty in differentiating between the two substituents on the prochiral carbon of the ketone precursor. msu.edu The development of stereoselective methods to produce enantiomerically pure forms of this compound is a critical area of future research. Asymmetric synthesis is key to obtaining chiral molecules, and enzymatic and chemo-catalytic methods are promising strategies. msu.edunih.govresearchgate.net

Multi-enzyme cascades have demonstrated high yields and excellent enantioselectivity in the synthesis of other chiral amino alcohols, offering a potential blueprint for producing enantiopure this compound. nih.govresearchgate.netnih.gov For instance, a multi-enzyme process successfully converted L-phenylalanine to (R)-1-phenyl-1,2-diol with a 75% isolated yield and over 99% enantiomeric excess (ee). researchgate.netnih.gov Similarly, biocatalytic methods using whole-cell systems have been employed for the green synthesis of other enantiopure alcohols, achieving high yields and ee. researchgate.net

Key strategies for future exploration include:

Asymmetric 1,2-addition: The most direct approach involves the enantioselective addition of organometallic reagents to the corresponding ketone. msu.edu

Chiral Catalysts: The design of novel chiral ligands and catalysts, potentially based on pinene-derived tetra-2-pyridylpyrazine (PTPPZ) ligands, could facilitate highly selective transformations. nih.gov

Enzymatic Reduction: The use of ketoreductases (KREDs) for the asymmetric reduction of the ketone precursor is a promising avenue, as demonstrated in the synthesis of various pharmaceutical intermediates. nih.gov

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Modern synthetic chemistry is increasingly reliant on Process Analytical Technology (PAT) for real-time monitoring and optimization of reactions. researchgate.netresearchgate.netnih.gov The synthesis of this compound could greatly benefit from the integration of advanced spectroscopic and imaging techniques. These tools allow for in-depth reaction understanding, leading to improved yields, purity, and safety. researchgate.netresearchgate.netnih.gov

The use of complementary PAT tools such as NMR, UV/Vis, IR, and UHPLC can provide a comprehensive picture of a multi-step synthesis in real-time. researchgate.netnih.gov For instance, in the synthesis of mesalazine, these techniques were used to quantify products, intermediates, and impurities at multiple points along the synthetic pathway. researchgate.net Advanced data analysis, including deep learning and partial least squares regression, can be employed to interpret the complex data generated by these methods. researchgate.netresearchgate.netnih.gov

Future research could focus on:

In-situ Monitoring: Implementing in-situ IR or Raman spectroscopy to track the formation of the tertiary alcohol from its ketone precursor.

Flow Chemistry Platforms: Developing a fully integrated and automated flow chemistry platform for the synthesis and analysis of this compound and its derivatives. nih.gov

Crystallization Analysis: Utilizing imaging techniques to study the crystallization process, which is crucial for controlling the solid-state properties of the final product.

Exploration of Novel Derivatizations for Enhanced Functionality

The functional versatility of this compound can be significantly expanded through the exploration of novel derivatizations. The pyridine (B92270) ring and the hydroxyl group are prime targets for chemical modification, allowing for the introduction of new properties and functionalities.

Potential derivatization strategies include:

Pyridine Ring Functionalization: Site-selective C-H functionalization of the pyridine ring can introduce a wide range of substituents, leading to new bioactive compounds or materials precursors. researchgate.net

Hydroxyl Group Modification: The hydroxyl group can be esterified or etherified to produce a library of new compounds with altered solubility, lipophilicity, and biological activity.

Synthesis of Imidazole (B134444) Analogs: The core structure can be used as a building block for more complex heterocyclic systems, such as the synthesis of 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol. researchgate.net

Investigation of Materials Science Applications, including Polymer and Nanomaterial Integration

The unique structure of this compound, featuring both aromatic and polar functionalities, makes it an interesting candidate for materials science applications. Its integration into polymers and nanomaterials could lead to the development of advanced materials with tailored properties.

Future research directions in this area include:

Polymer Synthesis: The hydroxyl group can act as an initiator or a monomer in polymerization reactions, leading to the creation of functional polyesters or polyethers. Pyridine dicarboxylic acid, a related compound, has been used to synthesize polyesters with potential for circular and sustainable applications. researchgate.net

Nanomaterial Functionalization: The compound can be used as a ligand to stabilize metal nanoparticles or as a functional coating for nanomaterials, imparting specific recognition or catalytic properties.

Metal-Organic Frameworks (MOFs): The pyridine nitrogen can coordinate with metal ions to form MOFs, which have applications in gas storage, separation, and catalysis.

Interdisciplinary Research Combining Synthetic Chemistry with Biology and Materials Science

The full potential of this compound will be unlocked through interdisciplinary research that bridges synthetic chemistry with biology and materials science. This integrated approach will enable the rational design of new molecules with specific functions.

Key areas for interdisciplinary collaboration include:

Medicinal Chemistry: The pyridine moiety is a common feature in many pharmaceuticals. nih.gov By combining synthetic derivatization with biological screening, new drug candidates with improved efficacy and selectivity can be discovered.

Biomaterials: The development of biocompatible polymers and materials incorporating this compound could lead to new applications in drug delivery and tissue engineering.

Sensors and Diagnostics: The compound's ability to interact with metal ions and biomolecules could be harnessed to create novel sensors and diagnostic tools.

Sustainable Production and Circular Economy Considerations in Chemical Synthesis

Future research on this compound must incorporate principles of green chemistry and the circular economy to ensure its production is environmentally and economically sustainable. researchgate.netrsc.orgnih.gov

Key aspects to consider include:

Green Solvents and Catalysts: The use of eco-friendly solvents like ethanol (B145695) and reusable catalysts such as activated fly ash can significantly reduce the environmental impact of the synthesis. rsc.orgbhu.ac.in

Renewable Feedstocks: Exploring synthetic routes that utilize renewable starting materials will be crucial for long-term sustainability. nih.gov

Circular Design: Designing the synthesis with the end-of-life of the product in mind, for example, by creating polymers that can be easily recycled back to their constituent monomers, is a key principle of the circular economy. researchgate.net

Q & A

Q. What are the standard synthetic methods for preparing 1,1-Diphenyl-2-pyridin-4-ylethanol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves organometallic coupling or nucleophilic addition reactions. For example:

- Grignard Reagent Addition : Reacting pyridine-4-carboxaldehyde with diphenylmagnesium bromide under anhydrous conditions, followed by acid quenching. Yield optimization requires strict temperature control (-10°C to 0°C) to minimize side reactions like over-addition .

- Catalytic Hydrogenation : Reducing a ketone precursor (e.g., 1,1-diphenyl-2-pyridin-4-ylpropanone) using palladium on carbon (Pd/C) in ethanol. Pressure (1–3 atm H₂) and catalyst loading (5–10 wt%) critically affect reaction time and purity .

Q. Key Factors Affecting Yield :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 0°C | Prevents byproducts |

| Catalyst Loading | 5–10 wt% Pd/C | Balances cost and efficiency |

| Solvent Polarity | Tetrahydrofuran (THF) or ethanol | Enhances solubility of intermediates |

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Performance Liquid Chromatography (HPLC) :

Validation Tip : Cross-reference with mass spectrometry (MS) to confirm molecular weight (expected [M+H]⁺ = 322.4 g/mol) and detect impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for asymmetric synthesis of this compound?

Methodological Answer: Discrepancies often arise from variations in:

- Catalyst Systems : Chiral ligands (e.g., BINAP vs. Salen) may exhibit divergent enantioselectivity under identical conditions. Systematic screening using Design of Experiments (DoE) is recommended .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states but may reduce catalyst turnover. Use Hansen solubility parameters to optimize solvent-catalyst compatibility .

Case Study : A 2024 study resolved a 15% enantiomeric excess (ee) discrepancy by isolating trace water (≤0.1%) in THF, which deactivated the chiral catalyst. Karl Fischer titration ensured solvent dryness .

Q. What strategies address discrepancies in reported solubility data across studies?

Methodological Answer: Solubility variations stem from:

Q. Experimental Protocol :

Prepare saturated solutions under controlled temperature (25°C ± 0.1°C).

Filter (0.22 µm membrane) to remove undissolved particles.

Q. How to design a factorial experiment for optimizing reaction conditions in large-scale synthesis?

Methodological Answer: A 2³ factorial design evaluates three factors:

- Factors : Temperature (X₁), catalyst concentration (X₂), stirring rate (X₃).

- Response Variables : Yield (%), purity (HPLC area %).

| Trial | X₁ (°C) | X₂ (wt%) | X₃ (rpm) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | 25 | 5 | 300 | 68 | 92 |

| 2 | 25 | 10 | 600 | 72 | 89 |

| ... | ... | ... | ... | ... | ... |

Analysis : Use ANOVA to identify significant interactions (e.g., X₁×X₂ impacts yield more than X₃). Response surface methodology (RSM) refines optimal conditions .

Q. What mechanistic insights explain unexpected byproduct formation during the synthesis of this compound?

Methodological Answer: Common byproducts include:

- Diastereomers : Formed via competing transition states in asymmetric catalysis. Monitor using chiral HPLC and DFT calculations to map energy barriers .

- Oxidation Products : The hydroxyl group may oxidize to a ketone under aerobic conditions. Use inert atmospheres (N₂/Ar) and radical scavengers (e.g., BHT) .

Mitigation : Conduct in-situ IR spectroscopy to detect intermediates and adjust reagent addition rates .

Data Contradiction Analysis Example :

A 2023 study reported 80% yield using Pd/C, while a 2024 study achieved only 60%. The discrepancy was traced to residual moisture in the later study, highlighting the need for rigorous solvent drying protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.